molecular formula C21H48O3Si2 B14600000 Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane CAS No. 61210-71-7

Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane

Cat. No.: B14600000
CAS No.: 61210-71-7
M. Wt: 404.8 g/mol
InChI Key: AKBMPJDGRDSDBH-UHFFFAOYSA-N
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Description

Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane is an organosilicon compound with the molecular formula C21H48O3Si2. This compound is characterized by the presence of a triethoxysilyl group attached to an ethyl chain, which is further bonded to a dihexylmethylsilane moiety. It is a colorless liquid that is used in various chemical reactions and industrial applications due to its unique chemical properties .

Preparation Methods

The synthesis of Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is often catalyzed by precious metals such as platinum or rhodium. The general reaction conditions include:

    Reactants: Hexylmethylsilane, triethoxysilane, and an alkene.

    Catalyst: Platinum or rhodium complexes.

    Solvent: Toluene or other non-polar solvents.

    Temperature: 60-100°C.

    Pressure: Atmospheric or slightly elevated.

Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is typically purified by distillation or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, alcohols.

    Catalysts: Acidic or basic catalysts for substitution reactions.

The major products formed from these reactions include silanols, siloxanes, and substituted silanes.

Scientific Research Applications

Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane exerts its effects involves the formation of stable siloxane bonds through hydrolysis and condensation reactions. The triethoxysilyl group undergoes hydrolysis in the presence of moisture to form silanols, which can further condense to form siloxane bonds. These reactions are catalyzed by acidic or basic conditions and result in the formation of a stable network of siloxane bonds that enhance the material’s properties .

Comparison with Similar Compounds

Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane can be compared with other similar compounds such as:

    Triethoxysilane: A simpler compound with a single triethoxysilyl group.

    Hexyltriethoxysilane: Contains a hexyl group attached to a triethoxysilyl group.

    Methyltriethoxysilane: Contains a methyl group attached to a triethoxysilyl group.

The uniqueness of this compound lies in its complex structure, which provides enhanced chemical and physical properties, making it suitable for a wide range of applications.

Properties

CAS No.

61210-71-7

Molecular Formula

C21H48O3Si2

Molecular Weight

404.8 g/mol

IUPAC Name

dihexyl-methyl-(2-triethoxysilylethyl)silane

InChI

InChI=1S/C21H48O3Si2/c1-7-12-14-16-18-25(6,19-17-15-13-8-2)20-21-26(22-9-3,23-10-4)24-11-5/h7-21H2,1-6H3

InChI Key

AKBMPJDGRDSDBH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC[Si](C)(CCCCCC)CC[Si](OCC)(OCC)OCC

Origin of Product

United States

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